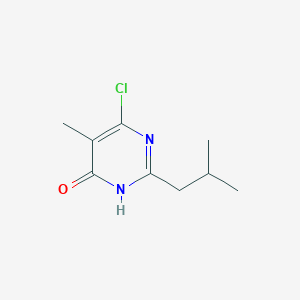
6-Cloro-5-metil-2-(2-metilpropil)pirimidin-4-ol
Descripción general
Descripción
6-Chloro-5-methyl-2-(2-methylpropyl)pyrimidin-4-ol is a useful research compound. Its molecular formula is C9H13ClN2O and its molecular weight is 200.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-5-methyl-2-(2-methylpropyl)pyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-5-methyl-2-(2-methylpropyl)pyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Agentes Antimicrobianos
Este compuesto se utiliza en la síntesis de diversos agentes antimicrobianos. Su estructura permite la creación de moléculas que pueden inhibir potencialmente el crecimiento de bacterias al interferir con sus mecanismos de síntesis de ADN .
Desarrollo de Fármacos Antimaláricos
El anillo de pirimidina que se encuentra en este compuesto se observa a menudo en los fármacos antimaláricos. Los investigadores pueden modificar este compuesto para aumentar su eficacia contra los parásitos que causan la malaria .
Investigación de Antidepresivos y Anticonvulsivos
La capacidad del compuesto para cruzar la barrera hematoencefálica lo convierte en un candidato para el desarrollo de fármacos que pueden actuar sobre el sistema nervioso central, lo que podría conducir a nuevos tratamientos para la depresión y la epilepsia .
Terapéutica contra el Cáncer
Su estructura molecular se puede adaptar para crear nuevos compuestos que se dirijan a vías específicas en las células cancerosas, lo que ofrece un camino hacia tratamientos oncológicos novedosos .
Intermediario Químico en la Síntesis Orgánica
6-Cloro-5-metil-2-(2-metilpropil)pirimidin-4-ol sirve como intermedio químico en la síntesis de moléculas orgánicas más complejas, que pueden tener una variedad de aplicaciones en química medicinal .
Estudio de la Capacidad de Donación de Protones
El compuesto se utiliza para estudiar la influencia de la sustitución de cloro en el anillo de pirimidina sobre la capacidad de donación de protones del grupo amino, que es crucial en muchos procesos bioquímicos .
Aplicaciones en Ciencia de Materiales
Debido a sus propiedades químicas únicas, este compuesto se puede utilizar en la investigación de ciencia de materiales para desarrollar nuevos materiales con propiedades específicas deseadas .
Desarrollo de Catalizadores
La estructura de este compuesto se puede utilizar en el desarrollo de catalizadores que facilitan reacciones químicas específicas, lo que es valioso en procesos industriales .
Propiedades
IUPAC Name |
4-chloro-5-methyl-2-(2-methylpropyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c1-5(2)4-7-11-8(10)6(3)9(13)12-7/h5H,4H2,1-3H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFJLPCWMHOLNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)CC(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



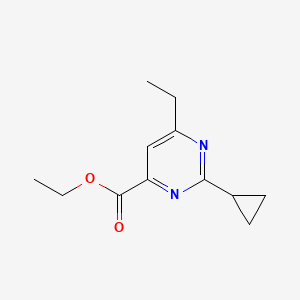





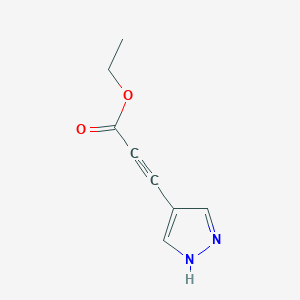
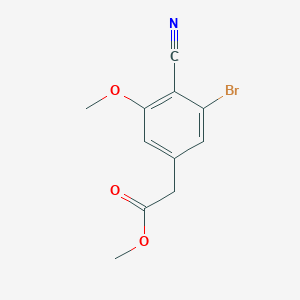
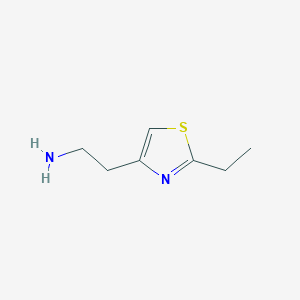
![2-amino-N,N-dimethyl-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-sulfonamide](/img/structure/B1490477.png)


![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid](/img/structure/B1490481.png)
